N-(Difluoromethylthio)phthalimide
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Overview
Description
2-(Difluoromethylsulfanyl)isoindole-1,3-dione is a chemical compound with the molecular formula C9H5F2NO2S and a molecular weight of 229.2 g/mol This compound is known for its unique structure, which includes a difluoromethylsulfanyl group attached to an isoindole-1,3-dione core
Preparation Methods
The synthesis of 2-(Difluoromethylsulfanyl)isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with difluoromethylthiolating agents under controlled conditions . The reaction conditions often include the use of inert atmospheres and specific temperature ranges to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and efficiency .
Chemical Reactions Analysis
2-(Difluoromethylsulfanyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the difluoromethylsulfanyl group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethylsulfanyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
2-(Difluoromethylsulfanyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(Difluoromethylsulfanyl)isoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The difluoromethylsulfanyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-(Difluoromethylsulfanyl)isoindole-1,3-dione can be compared with other similar compounds, such as:
Isoindoline-1,3-dione: Lacks the difluoromethylsulfanyl group, resulting in different chemical reactivity and biological activity.
Difluoromethylthioisoindoline-1,3-dione: Similar structure but with variations in the positioning of functional groups, leading to different properties and applications.
Cyclopenta[e]isoindole-1,3(2H,6H)-diones: These compounds have additional ring structures, which can enhance their stability and reactivity.
The uniqueness of 2-(Difluoromethylsulfanyl)isoindole-1,3-dione lies in its specific functional group, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1805773-37-8 |
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Molecular Formula |
C9H5F2NO2S |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)isoindole-1,3-dione |
InChI |
InChI=1S/C9H5F2NO2S/c10-9(11)15-12-7(13)5-3-1-2-4-6(5)8(12)14/h1-4,9H |
InChI Key |
OQBMFKJNYUEAIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC(F)F |
Origin of Product |
United States |
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